N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an intermediate compound.
Addition of the Phenoxy Group: The intermediate is then reacted with 2-methylphenol in the presence of a suitable catalyst to introduce the phenoxy group.
Acetylation: The final step involves the acetylation of the resulting compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Pharmacology: The compound is investigated for its interactions with biological targets and its potential as a drug candidate.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H25ClN2O3 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-16-4-2-3-5-20(16)27-15-21(25)23-14-19(24-10-12-26-13-11-24)17-6-8-18(22)9-7-17/h2-9,19H,10-15H2,1H3,(H,23,25) |
InChI Key |
OLENUOYVPYSXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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